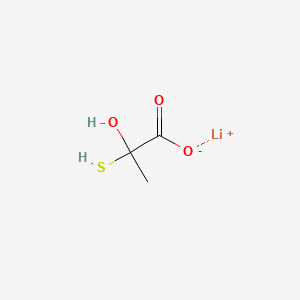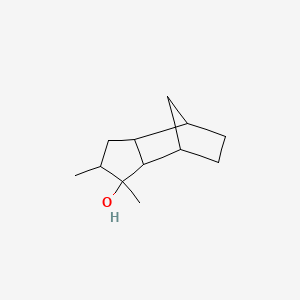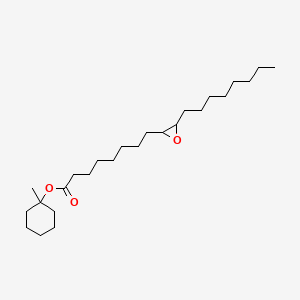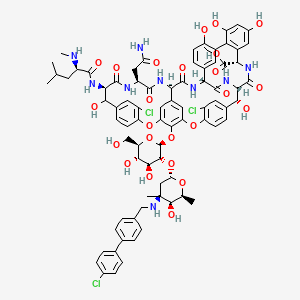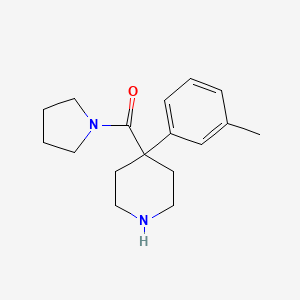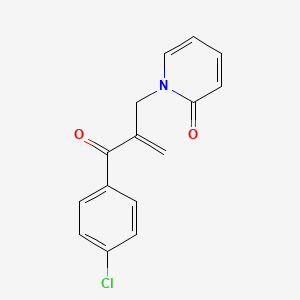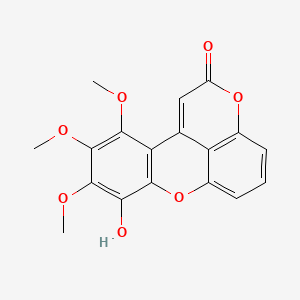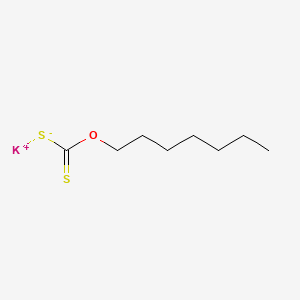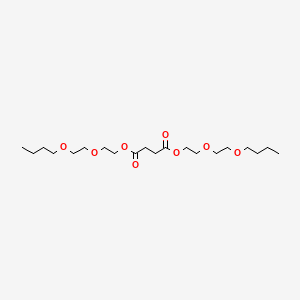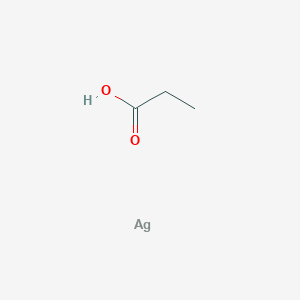
Silver(1+) propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver(1+) propionate can be synthesized through a metathesis reaction. One common method involves reacting silver nitrate (AgNO3) with sodium propionate (C3H5NaO2) in an aqueous solution. The reaction proceeds as follows:
AgNO3+C3H5NaO2→C3H5AgO2+NaNO3
The silver propionate precipitates out of the solution and can be collected by filtration and dried.
Industrial Production Methods: Industrial production of this compound typically involves similar metathesis reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reactants and controlled reaction environments are crucial to prevent contamination and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Silver(1+) propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide (Ag2O) and propionic acid.
Reduction: It can be reduced to metallic silver (Ag) under certain conditions.
Substitution: The propionate group can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are commonly employed.
Substitution: Ligands such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products:
Oxidation: Silver oxide (Ag2O) and propionic acid.
Reduction: Metallic silver (Ag).
Substitution: Silver halides (AgCl, AgBr) and corresponding propionic acid derivatives.
Scientific Research Applications
Silver(1+) propionate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silver compounds and nanomaterials.
Biology: Silver compounds, including this compound, are studied for their antimicrobial properties.
Medicine: Research is ongoing into the use of silver compounds in wound dressings and antimicrobial coatings.
Industry: It is used in the production of conductive inks and pastes for electronic applications.
Mechanism of Action
The mechanism of action of silver(1+) propionate primarily involves the release of silver ions (Ag+). These ions interact with microbial cell membranes, leading to cell damage and death. The silver ions can also bind to DNA and proteins, disrupting essential cellular processes. This antimicrobial action makes this compound valuable in medical and industrial applications.
Comparison with Similar Compounds
- Silver acetate (C2H3AgO2)
- Silver butyrate (C4H7AgO2)
- Silver benzoate (C7H5AgO2)
Comparison: Silver(1+) propionate is unique due to its specific chain length and properties. Compared to silver acetate, it has a longer carbon chain, which can influence its solubility and reactivity. Silver butyrate and silver benzoate have even longer chains, which further alter their physical and chemical properties. The choice of compound depends on the specific application and desired properties.
Properties
CAS No. |
5489-14-5 |
|---|---|
Molecular Formula |
C3H6AgO2 |
Molecular Weight |
181.95 g/mol |
IUPAC Name |
propanoic acid;silver |
InChI |
InChI=1S/C3H6O2.Ag/c1-2-3(4)5;/h2H2,1H3,(H,4,5); |
InChI Key |
PVRLVPAHFKKRNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Coceth-25 [INCI]](/img/structure/B12664055.png)
